molecular formula C17H20ClNO B14558186 Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- CAS No. 61785-49-7

Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]-

Cat. No.: B14558186
CAS No.: 61785-49-7
M. Wt: 289.8 g/mol
InChI Key: PYQWMQSQNAAARM-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a chlorine atom and an amino group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups such as chlorine, which activate the aromatic ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and high temperatures to drive the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation of the aromatic ring followed by amination to introduce the amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols and related compounds.

    Substitution: Halogenated and nitrated phenols.

Scientific Research Applications

Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. The compound may inhibit or activate enzymes, alter cell membrane permeability, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-2-methyl-: Similar structure but lacks the amino group.

    Phenol, 4-(1-methylpropyl)-: Similar structure but lacks the chlorine atom.

    Phenol, 4-chloro-2-(1-methylpropyl)-: Similar structure but lacks the amino group.

Uniqueness

Phenol, 4-chloro-2-[[(1-methylpropyl)amino]phenylmethyl]- is unique due to the presence of both chlorine and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61785-49-7

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

2-[(butan-2-ylamino)-phenylmethyl]-4-chlorophenol

InChI

InChI=1S/C17H20ClNO/c1-3-12(2)19-17(13-7-5-4-6-8-13)15-11-14(18)9-10-16(15)20/h4-12,17,19-20H,3H2,1-2H3

InChI Key

PYQWMQSQNAAARM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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